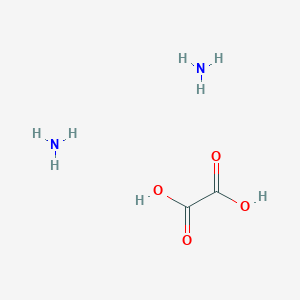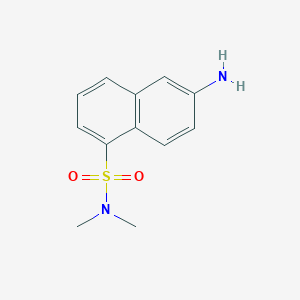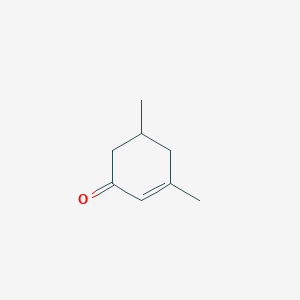
3,5-Dimethyl-2-cyclohexen-1-one
説明
3,5-Dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The synthesis and crystal structure of derivatives related to 3,5-Dimethyl-2-cyclohexen-1-one have been explored. For instance, the synthesis of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one and its structural characterization through X-ray single-crystal diffraction highlight the diverse conformations cyclohexenone rings can adopt, and the presence of intramolecular hydrogen bonds in such molecules (Shi et al., 2007).
Synthesis and Catalysis
Research has been conducted on the synthesis of 3,5-Dimethyl-4-carbethoxy-2-Cyclohexen-1-One and its applications in annulation, condensation, cyclization, and decarboxylation reactions. Such studies offer insights into the chemical reactivity and potential applications of this compound in organic synthesis and catalysis (Horning, Denekas, & Field, 2003).
Spectroscopic and Theoretical Studies
Theoretical and experimental properties of derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one have been explored through Density Functional Theory (DFT), FT-Raman, FT-IR, and UV–Visible spectroscopies. Such studies provide valuable information on molecular structures, vibrational frequencies, and electronic properties, contributing to the understanding of this compound's chemical behavior and potential applications in materials science (Fatima et al., 2021).
Photochemical and Photophysical Properties
Research into the photocycloaddition reactions of derivatives such as 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one provides insights into the photochemical and photophysical properties of this compound. Such studies can inform its applications in photochemistry and the development of light-responsive materials (Inhülsen, Kopf, & Margaretha, 2008).
Organic Synthesis and Medicinal Chemistry
The compound has been used in the synthesis of biologically active compounds and as an intermediate in the synthesis of xanthenes. Studies focusing on the synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1- one) demonstrate its role in organic synthesis and potential applications in medicinal chemistry (Gao et al., 2019).
作用機序
Target of Action
3,5-Dimethyl-2-cyclohexen-1-one is a versatile electrophile . It primarily targets organocopper nucleophiles, enol silanes, and phosphoniosilylations . These targets play a crucial role in various addition reactions.
Mode of Action
The compound interacts with its targets through a series of addition reactions . It acts as an electrophile, attracting electron-rich nucleophiles. This interaction results in the formation of new covalent bonds, leading to the creation of complex organic structures.
Biochemical Pathways
It is known to participate in conjugate addition reactions with organocopper nucleophiles, michael reactions with enol silanes, and phosphoniosilylations . These reactions can lead to various downstream effects, including the synthesis of complex organic compounds.
特性
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKKFBBAODEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870848 | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-09-7 | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are some of the key applications of 3,5-dimethyl-2-cyclohexen-1-one in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it can be used as a starting material for synthesizing alkyl-substituted enol lactone systems, which are known inhibitors of the serine protease elastase []. This enzyme plays a significant role in various physiological processes, making its inhibitors potential therapeutic targets. Additionally, this compound plays a crucial role in synthesizing syn-4,6-dimethyldodecanal, identified as the male sex pheromone and trail-following pheromone in two termite species, Zootermopsis nevadensis and Zootermopsis angusticollis []. This finding has implications for understanding chemical communication and behavior in these insects and potentially for developing pest control strategies.
Q2: How can this compound be utilized in the development of new materials with interesting optical properties?
A2: Research shows that incorporating this compound into specific molecular frameworks can lead to materials with highly nonlinear optical (NLO) properties []. For example, researchers have synthesized single crystals of 2-(5-methyl-3-(4-(pyrrolidin-1-yl)styryl)cyclohex-2-enylidene)malononitrile (MH2) utilizing a this compound scaffold. These crystals display significant macroscopic nonlinearity, comparable to the well-studied DAST, highlighting their potential for applications in optoelectronics and photonics.
Q3: Can microorganisms be used to modify the structure of this compound?
A3: Yes, studies have demonstrated the successful microbiological oxidation of isophorone (a close structural analogue of this compound) to 4-hydroxyisophorone []. This highlights the potential for utilizing microbial biotransformations to introduce specific functional groups into the this compound structure. Such modifications can be valuable for accessing new derivatives with altered reactivity and potential applications in various fields.
Q4: Are there any known analytical methods for characterizing and quantifying this compound and its derivatives?
A4: While the provided abstracts don't offer detailed information on specific analytical techniques, gas chromatography-mass spectrometry (GC-MS) is likely employed for the analysis of this compound and its derivatives, particularly in the context of pheromone research []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are likely employed for structural characterization and quantification, especially when studying synthetic pathways and reaction optimization [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


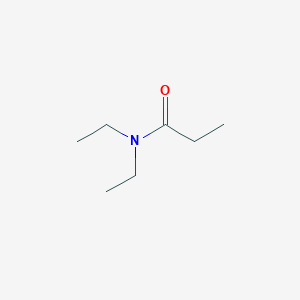
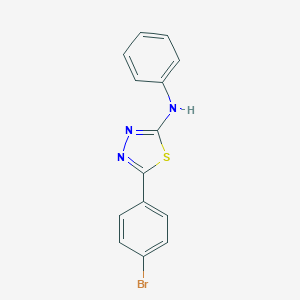
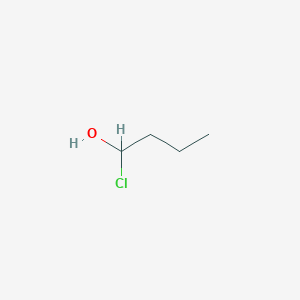

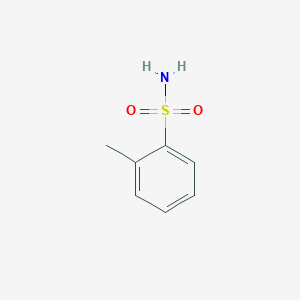
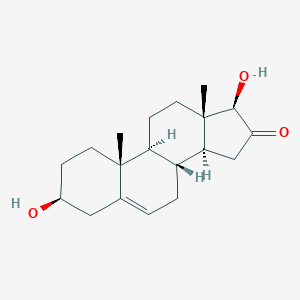
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)





